![molecular formula C28H27Cl2N3O7S B1679262 瑞可瓦坦 CAS No. 150375-75-0](/img/structure/B1679262.png)
瑞可瓦坦
描述
瑞可瓦坦,又称 (2S)-1-[(2R,3S)-5-氯-3-(2-氯苯基)-1-(3,4-二甲氧基苯基)磺酰基-3-羟基-2H-吲哚-2-羰基]吡咯烷-2-甲酰胺,是一种非肽类血管加压素受体拮抗剂。它对血管加压素受体的 V1a 亚型具有选择性。 瑞可瓦坦在治疗雷诺氏病、痛经以及作为一种解痉剂方面已显示出有希望的初步结果,但目前尚未获准用于临床应用 .
科学研究应用
Relcovaptan is a non-peptide vasopressin V1a receptor inhibitor with potential therapeutic applications in various conditions .
Obstetrics and Gynecology
- Preterm Labor Inhibition Relcovaptan (SR 49059) can inhibit preterm labor by reducing the frequency of uterine contractions . A double-blind investigation involving women in weeks 32-36 of pregnancy who were experiencing at least four regular uterine contractions over 30 minutes were given either 400 mg of relcovaptan or a placebo. The group treated with relcovaptan showed a decrease in uterine contractions within the first half hour, stabilizing at 3.2 contractions/30 minutes after 1.5-2 hours, while the placebo group showed 7.8 contractions/30 minutes (p = 0.017) .
- Ovarian Hyperstimulation Syndrome (OHSS) Prevention Research indicates that relcovaptan may serve as a novel strategy for decreasing the risk of OHSS by inhibiting vasopressin-induced VEGF secretion through V1A receptor antagonism . In a study with rats, administration of relcovaptan resulted in significantly lower ovarian weights and peritoneal fluid VEGF-A levels in treatment groups compared to the OHSS group (p=0.03 and p=0.005, respectively) .
Urology
- Prostate Cancer Treatment Arginine vasopressin receptor type 1a (AVPR1a) can promote aggressive prostate cancer growth . Studies in mice have shown that relcovaptan can halt tumor growth, stabilize circulating PSA, reduce Ki67, and downregulate cyclin A in castration-resistant prostate cancer (CRPC) xenografts . Relcovaptan also reduced the growth of established CRPC xenograft tumors in mouse prostates and decreased CRPC growth in bone metastasis models, improving the bone-to-total volume ratio in tumor-bearing mouse tibias .
Other Potential Applications
- Raynaud's Disease and Dysmenorrhea Relcovaptan has shown initial positive results in treating Raynaud's disease and dysmenorrhea .
- Hyponatremia Vasopressin receptor antagonists (VRAs) have been used to treat hyponatremia by promoting water excretion and increasing serum [Na+] . Tolvaptan, a selective V2 receptor antagonist, is among the VRAs approved in the U.S. for treating hyponatremia with mild to moderate symptoms .
Summary Table of Applications
Safety and Tolerability
作用机制
瑞可瓦坦通过选择性拮抗血管加压素受体的 V1a 亚型来发挥作用。这种抑制阻止血管加压素与其受体结合,从而阻断下游信号通路。 分子靶标包括血管加压素 V1a 受体,它参与血管收缩和其他生理反应 .
生化分析
Biochemical Properties
Relcovaptan interacts with the oxytocin receptor and the vasopressin V1a receptor in humans, acting as an antagonist . This means it binds to these receptors but does not activate them, instead blocking them from being activated by other molecules .
Cellular Effects
As a vasopressin receptor antagonist, it likely influences cell function by modulating the activity of vasopressin, a hormone that plays key roles in maintaining water balance in the body, blood pressure, and certain aspects of social behavior .
Molecular Mechanism
Relcovaptan exerts its effects at the molecular level by binding to the oxytocin receptor and the vasopressin V1a receptor, thereby preventing their activation . This can lead to changes in gene expression and cellular signaling pathways, potentially influencing a variety of physiological processes .
准备方法
瑞可瓦坦的合成涉及多个步骤,从关键中间体的制备开始。合成路线通常包括:
步骤 1: 通过使 5-氯-3-(2-氯苯基)-1-(3,4-二甲氧基苯基)磺酰基-3-羟基-2H-吲哚与合适的试剂反应来制备吲哚中间体。
步骤 2: 在特定反应条件下,将吲哚中间体与吡咯烷-2-甲酰胺偶联以形成最终产物。
瑞可瓦坦的工业生产方法旨在确保高纯度和高收率。这些方法包括优化反应条件,放大合成过程,以及采用结晶和色谱等纯化技术。
化学反应分析
相似化合物的比较
瑞可瓦坦与其他血管加压素受体拮抗剂相比具有独特的特点,因为它对 V1a 亚型具有高度选择性。类似的化合物包括:
康尼瓦坦: 一种非选择性血管加压素受体拮抗剂。
托伐普坦: 对血管加压素受体的 V2 亚型具有选择性。
利昔瓦坦: 另一种 V2 受体拮抗剂。瑞可瓦坦对 V1a 亚型的选择性使其特别适用于研究和潜在治疗与 V1a 受体活性相关的疾病.
生物活性
Relcovaptan (SR49059) is a non-peptide antagonist of the arginine vasopressin receptor type 1a (AVPR1A). Its biological activity is primarily associated with its potential therapeutic applications in treating conditions such as castration-resistant prostate cancer (CRPC) and other disorders influenced by vasopressin signaling. This article provides a comprehensive overview of the biological activity of Relcovaptan, including relevant research findings, case studies, and data tables.
Relcovaptan selectively antagonizes the AVPR1A receptor, which plays a crucial role in various physiological processes, including blood pressure regulation and fluid balance. By inhibiting AVPR1A, Relcovaptan disrupts vasopressin-mediated signaling pathways that contribute to tumor growth and other pathological conditions.
Key Findings on Mechanism
- Inhibition of Tumor Growth : In preclinical models of CRPC, Relcovaptan significantly reduced tumor growth by blocking AVPR1A-mediated signaling pathways. Studies demonstrated that the administration of Relcovaptan in xenograft models halted tumor progression and stabilized circulating prostate-specific antigen (PSA) levels, a marker for prostate cancer activity .
- Phosphorylation Pathways : Relcovaptan was shown to inhibit ERK and CREB phosphorylation induced by AVP in CRPC cells, indicating its role in blocking mitogenic signaling pathways that promote cancer cell survival and proliferation .
Research Findings
Recent studies have highlighted the efficacy of Relcovaptan in various experimental settings:
Table 1: Summary of Preclinical Studies Involving Relcovaptan
Case Studies
- Castration-Resistant Prostate Cancer : In a study conducted by Burnstein et al., mice with CRPC treated with Relcovaptan showed a marked decrease in tumor size compared to control groups. The treatment also resulted in lower Ki67 staining, indicating reduced cell proliferation within the tumors .
- Ovarian Hyperstimulation Syndrome (OHSS) : A study indicated that Relcovaptan could mitigate the effects of OHSS by inhibiting vasopressin-induced VEGF secretion through AVPR1A antagonism. This suggests potential applications beyond oncology, particularly in reproductive health .
Safety Profile
Relcovaptan has demonstrated an excellent safety profile in both animal studies and early clinical trials. It has been well-tolerated with minimal adverse effects reported during single and repeated dose toxicological assessments .
属性
IUPAC Name |
(2S)-1-[(2R,3S)-5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonyl-3-hydroxy-2H-indole-2-carbonyl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27Cl2N3O7S/c1-39-23-12-10-17(15-24(23)40-2)41(37,38)33-21-11-9-16(29)14-19(21)28(36,18-6-3-4-7-20(18)30)25(33)27(35)32-13-5-8-22(32)26(31)34/h3-4,6-7,9-12,14-15,22,25,36H,5,8,13H2,1-2H3,(H2,31,34)/t22-,25-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBYCSRFKCEUSW-NAYZPBBASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2C(C(C3=C2C=CC(=C3)Cl)(C4=CC=CC=C4Cl)O)C(=O)N5CCCC5C(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2[C@H]([C@](C3=C2C=CC(=C3)Cl)(C4=CC=CC=C4Cl)O)C(=O)N5CCC[C@H]5C(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27Cl2N3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150375-75-0 | |
Record name | SR 49059 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150375-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Relcovaptan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150375750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Relcovaptan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13929 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | RELCOVAPTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1GL8G6G0O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。